Home > Products > Screening Compounds P116349 > MT7 – Muscarinic Toxin 7
MT7 – Muscarinic Toxin 7 -

MT7 – Muscarinic Toxin 7

Catalog Number: EVT-242323
CAS Number:
Molecular Formula: C322H484N90O98S9
Molecular Weight: 7472.53 Da
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Muscarinic toxin 7 (MT7 – m1-toxin 1) has been isolated from the venom of the green mamba (Dendroaspis Angusticeps). MT7 potently blocks M1-subtype of muscarinic acetylcholine receptors at a subnanomolar affintiy. Muscarinic acetylcholine receptors are G-protein coupled receptors that mediate the metabotropic effects of acetylcholine. M1-type muscarinic acetylcholine receptors are well known therapeutic targets to improve cognitive functions in patients with Alzheimer disease. Contrary to many ligands that target mAChRs (pirenzepine, carbamoylcholine chloride, 4-DAMP or atropine), MT7 is the most selective M1-subtype antagonist as it is about 10,000 times more selective for M1-subtype than other subtypes. MT7 toxin is an ideal tool to identify the muscarinic receptor subtype expression in tissues for example. MT7 toxin belongs to the three finger toxin family such as rho-Da1a.
Overview

Muscarinic Toxin 7 is a highly selective antagonist derived from the venom of the black mamba snake (Dendroaspis polylepis). This peptide specifically targets the M1 muscarinic acetylcholine receptor, exhibiting subnanomolar affinity and distinguishing itself from other muscarinic receptor subtypes. The unique binding characteristics of Muscarinic Toxin 7 make it a valuable tool for studying receptor interactions and signaling pathways in neuroscience and pharmacology.

Source and Classification

Muscarinic Toxin 7 is classified as a neurotoxic peptide and is part of the muscarinic toxin family found in mamba venoms. These toxins primarily affect the nervous system by interacting with muscarinic acetylcholine receptors, which are G protein-coupled receptors involved in various physiological processes, including neurotransmission and modulation of neuronal excitability. Muscarinic Toxin 7 is particularly noted for its selectivity for the M1 subtype, making it a potent antagonist in experimental settings .

Synthesis Analysis

Methods and Technical Details

The synthesis of Muscarinic Toxin 7 involves several critical steps:

  1. Chemical Synthesis: The peptide is synthesized using solid-phase peptide synthesis techniques, allowing for precise control over amino acid sequences.
  2. Refolding: After synthesis, the linear peptide must be refolded to achieve its functional conformation. This process often involves dilution into a refolding buffer that promotes proper disulfide bond formation.
  3. Purification: The correctly folded Muscarinic Toxin 7 is purified using high-performance liquid chromatography to isolate the active form from any misfolded or aggregated species .
Molecular Structure Analysis

Structure and Data

Muscarinic Toxin 7 consists of a polypeptide chain with a specific arrangement of amino acids that contributes to its three-dimensional structure. Key features include:

  • Disulfide Bridges: These are crucial for maintaining structural integrity and stability.
  • Binding Sites: The toxin interacts with specific extracellular loops of the M1 receptor, particularly loops two and three, which are critical for high-affinity binding .

The molecular weight of Muscarinic Toxin 7 is approximately 7 kDa, and its sequence includes several charged and hydrophobic residues that facilitate its interaction with the receptor.

Chemical Reactions Analysis

Reactions and Technical Details

Muscarinic Toxin 7 primarily functions through non-covalent interactions with the M1 muscarinic receptor. The binding process involves:

  1. Competitive Inhibition: Muscarinic Toxin 7 competes with acetylcholine for binding sites on the M1 receptor.
  2. Allosteric Modulation: By binding to the receptor, it can induce conformational changes that affect receptor signaling pathways.

Studies have demonstrated that mutations in specific amino acids within the M1 receptor can significantly alter the binding affinity of Muscarinic Toxin 7, highlighting the importance of these interactions in drug design .

Mechanism of Action

Process and Data

The mechanism by which Muscarinic Toxin 7 exerts its effects involves:

  • Inhibition of Receptor Activation: By binding to the M1 receptor, Muscarinic Toxin 7 prevents acetylcholine from activating downstream signaling pathways.
  • Impact on Neuronal Function: This inhibition can lead to alterations in neuronal excitability and neurotransmitter release, which has implications for understanding neurodegenerative diseases and peripheral neuropathies .

Research indicates that Muscarinic Toxin 7 may enhance mitochondrial function via Ca2+/Calmodulin-dependent pathways, promoting neurite outgrowth in sensory neurons under certain conditions .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Muscarinic Toxin 7 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in aqueous solutions at physiological pH.
  • Stability: The presence of disulfide bonds contributes to its stability under physiological conditions.
  • Binding Affinity: The toxin displays an exceptionally high binding affinity for the M1 muscarinic receptor (apparent Ki values as low as 0.26 nM) while showing negligible interaction with other subtypes at micromolar concentrations .
Applications

Scientific Uses

Muscarinic Toxin 7 has several important applications in scientific research:

  • Neuroscience Research: It serves as a valuable tool for studying muscarinic receptor signaling pathways and their physiological roles.
  • Drug Development: Due to its selectivity, Muscarinic Toxin 7 can inform the design of new therapeutics targeting specific muscarinic receptors, potentially aiding in the treatment of neurological disorders.
  • Cellular Studies: It is used to investigate receptor oligomerization and dynamics within cellular membranes, providing insights into G protein-coupled receptor biology .
Discovery and Evolutionary Context of MT7

Phylogenetic Origins in Dendroaspis angusticeps Venom

Muscarinic Toxin 7 (MT7) originates from the venom of the Eastern green mamba (Dendroaspis angusticeps), an arboreal elapid snake endemic to East Africa. This venom represents a sophisticated biochemical arsenal evolved for prey immobilization, comprising a complex mixture of neurotoxins, enzymes, and other bioactive peptides. Among these components, MT7 belongs to the three-finger toxin (3FTx) superfamily, characterized by a conserved structural fold consisting of three β-stranded loops ("fingers") extending from a hydrophobic core stabilized by four disulfide bonds [1] [4] [7]. The toxin is a 65-amino acid peptide with the specific sequence: LTC³VKSNSIWFPTSEDC¹⁷PDGQNLC²⁴FKRWQYISPRMYDFTRGC⁴²AATC⁴⁶PKAEYRDVINC⁵⁷C⁵⁸GTDKC⁶³NK (disulfide bonds: Cys³-Cys²⁴, Cys¹⁷-Cys⁴², Cys⁴⁶-Cys⁵⁷, Cys⁵⁸-Cys⁶³) [4]. With a molecular weight of 7,472.53 Da, this compact structure facilitates precise interaction with target receptors [4].

The evolutionary pressure for prey capture has refined MT7's specificity toward mammalian muscarinic acetylcholine receptors (mAChRs). Unlike ion-channel targeting neurotoxins that induce rapid paralysis, MT7 disrupts G protein-coupled receptor (GPCR) signaling, suggesting a strategic role in subduing prey through metabolic dysregulation rather than immediate neuromuscular blockade [2] [7]. D. angusticeps venom contains multiple MT isoforms (MT1-MT7), each exhibiting distinct receptor subtype preferences, with MT7 emerging as the most selective antagonist for the M₁ receptor subtype [4] [7].

Table 1: Key Characteristics of MT7

PropertyValue/Description
Source OrganismDendroaspis angusticeps (Eastern green mamba)
Toxin ClassThree-finger toxin (3FTx)
Amino Acid Residues65
Molecular Weight7,472.53 Da
Disulfide Bond PairingsCys³-Cys²⁴, Cys¹⁷-Cys⁴², Cys⁴⁶-Cys⁵⁷, Cys⁵⁸-Cys⁶³
Primary TargetM₁ muscarinic acetylcholine receptor
Binding Affinity (Kd)Subnanomolar to low nanomolar range (0.1–1 nM)
Selectivity Ratio (M₁ vs others)~10,000-fold

Historical Identification and Early Functional Characterization

MT7 was first isolated and sequenced in the mid-1990s during biochemical fractionation studies of D. angusticeps venom. Initial investigations demonstrated its unprecedented binding selectivity for the M₁ mAChR subtype. Radioligand binding assays using cloned human receptors expressed in Chinese Hamster Ovary (CHO) cells revealed that MT7 bound to M₁ receptors with low nanomolar affinity (IC₅₀ ~1 nM), while exhibiting no detectable binding to M₂, M₃, M₄, or M₅ subtypes even at micromolar concentrations [5] [7]. This specificity distinguished it from other muscarinic toxins (e.g., MT1, MT3) that targeted multiple subtypes [7].

Functional characterization established MT7 as a potent non-competitive antagonist with pseudo-irreversible binding properties. In M₁-expressing cells, MT7 (1–30 nM) inhibited acetylcholine-stimulated [³⁵S]-GTPγS binding and carbachol-induced inositol phosphate accumulation, effectively suppressing Gq-mediated signaling [5]. Crucially, MT7 reduced the maximal agonist response (decreased Eₘₐₓ) without significantly altering agonist EC₅₀ values, confirming its non-competitive mechanism [5]. Kinetic studies demonstrated that MT7 dramatically slowed the dissociation rate of the orthosteric antagonist [³H]-N-methylscopolamine ([³H]-NMS) from M₁ receptors, indicative of allosteric modulation. Furthermore, receptor-bound MT7 resisted washing procedures, with binding persistence exceeding 8 hours, confirming its pseudo-irreversible nature [3] [5]. This combination of high selectivity and sustained action made MT7 an invaluable pharmacological tool for dissecting M₁ receptor functions.

Table 2: Key Findings from Early Functional Studies of MT7

Functional AssayObservationImplication
[³⁵S]-GTPγS binding (CHO-M₁ cells)Inhibition of ACh response; IC₅₀ ~1–3 nMPotent blockade of G protein activation
Inositol phosphate accumulation (N1E-115)Inhibition of carbachol response (0.3–3 nM)Suppression of M₁-mediated phospholipase C signaling
[³H]-NMS dissociation kinetics5-fold decrease in kₒff after MT7 bindingAllosteric stabilization of orthosteric ligand binding
Receptor washout experimentsNo recovery of [³H]-NMS binding after 8-hour washoutPseudo-irreversible receptor occupancy
Specificity screening (M₁-M₅ subtypes)Activity only at M₁; no effect on M₂, M₃, M₄, M₅ up to µM concentrationsUnprecedented subtype selectivity

Comparative Analysis of Muscarinic Toxins in Mamba Venoms

Dendroaspis venoms contain a diverse array of muscarinic toxins (MTs) with distinct pharmacological profiles. While MT7 exhibits exclusive specificity for M₁ receptors, other MTs display broader or alternative selectivity:

  • MT1 and MT2: Originally characterized as M₁/M₄-preferring toxins, functional studies revealed agonist activity at M₁, M₃, and M₅ receptors at higher concentrations (100–1600 nM), complicating their use as selective probes [4] [8].
  • MT3 (and MT6): Binds preferentially to M₄ receptors with nanomolar affinity (IC₅₀ = 1–4 nM) but also interacts with α-adrenoceptors. Its M₁ affinity is ~100-fold lower (IC₅₀ = 100–300 nM) [2] [7] [8].
  • MTα: Isolated from black mamba (D. polylepis) venom, this toxin selectively targets α₂B-adrenoceptors with no significant activity at mAChRs [2].
  • MT7: Stands out for its absolute selectivity for M₁ receptors and potent antagonism (subnanomolar IC₅₀) without activating other mAChR subtypes [4] [5].

Strikingly, some MTs exhibit "off-target" activity at adrenoceptors. MT1 binds human α₂B-adrenoceptors with high affinity (IC₅₀ = 2.3 nM), while MT3 interacts with α₁A-, α₁D-, and α₂A-adrenoceptors (IC₅₀ = 1–10 nM) [2]. In contrast, MT7 shows no detectable binding to any adrenoceptor subtype (α₁A/B/D, α₂A/B/C, β₁, β₂) or other non-muscarinic GPCRs, underscoring its unique target specificity [2].

The molecular basis for MT7's selectivity was elucidated through mutagenesis studies of mAChRs. Two extracellular loop residues are critical: Glu²⁰⁷ in ECL2 and Glu⁴⁴⁹ in ECL3 of the human M₁ receptor. When introduced into the non-binding M₃ receptor (via K²⁰⁷E/K⁴⁴⁹E mutations), these residues conferred MT7 binding, albeit with reduced affinity (apparent Kᵢ = 24 nM). Additional substitution of Phe²⁰⁴ to Tyr (F²⁰⁴Y) enhanced affinity to near-native levels (Kᵢ = 0.5 nM), mimicking M₁'s pharmacology [4] [6]. Similarly, converting M₅ receptors via E¹⁷⁵Y¹⁸⁴E⁴⁷⁴ mutations enabled MT7 binding, confirming that extracellular loops govern subtype specificity [6]. These minimal structural requirements highlight how conserved residues in ECL2/ECL3 enable MT7's discrimination between highly homologous mAChR subtypes.

Table 3: Selectivity Profiles of Major Muscarinic Toxins from Mamba Venoms

ToxinPrimary Target(s)Affinity (IC₅₀)Secondary TargetsFunctional Activity
MT7M₁ mAChR0.1–1 nMNone detectedPotent non-competitive antagonist
MT1M₁/M₄ mAChR≥100 nMα₂B-adrenoceptor (IC₅₀=2.3 nM)Agonist at M₁, M₃, M₅
MT2M₁/M₄ mAChR~100 nMNot reportedAgonist at M₁, M₃, M₅
MT3M₄ mAChR1–4 nMα₁A-,α₁D-,α₂A-adrenoceptorsCompetitive antagonist (M₄)
MTαα₂B-adrenoceptor~10 nMNone (mAChR-inactive)Not characterized

Note: Affinity values are approximate and based on radioligand binding assays in recombinant systems [2] [4] [5].

Properties

Product Name

MT7 – Muscarinic Toxin 7

Molecular Formula

C322H484N90O98S9

Molecular Weight

7472.53 Da

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.